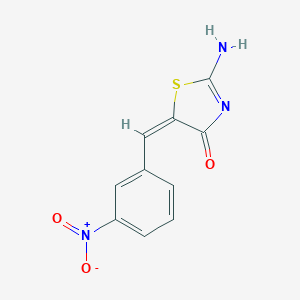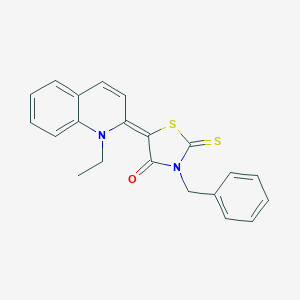![molecular formula C20H22ClNS B249917 1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane, commonly known as BD1047, is a selective antagonist of the delta-opioid receptor. It is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
BD1047 acts as a selective antagonist of the delta-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The delta-opioid receptor is involved in the modulation of pain, reward, and mood. BD1047 blocks the effects of delta-opioid receptor activation, leading to a decrease in the analgesic and rewarding effects of opioids.
Biochemical and Physiological Effects:
BD1047 has been shown to have various biochemical and physiological effects, including a decrease in opioid-induced analgesia, a decrease in opioid-induced reward, and a decrease in the development of opioid tolerance and dependence. It has also been shown to have antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BD1047 has several advantages for lab experiments, including its high selectivity for the delta-opioid receptor, its ability to block the effects of delta-opioid receptor activation, and its low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other receptors.
Orientations Futures
There are several future directions for research on BD1047, including the development of more potent and selective delta-opioid receptor antagonists, the investigation of the role of delta-opioid receptors in the regulation of mood and emotion, and the exploration of the potential therapeutic applications of BD1047 in the treatment of pain, addiction, and depression. Additionally, further studies are needed to elucidate the potential side effects and toxicity of BD1047 and to determine its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, BD1047 is a selective antagonist of the delta-opioid receptor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its effects on pain, reward, and mood and has shown promising results in animal models. Further research is needed to fully understand the potential of BD1047 as a therapeutic agent and to develop more potent and selective delta-opioid receptor antagonists.
Méthodes De Synthèse
BD1047 can be synthesized using various methods, including the reaction of 3-chlorobenzo[b][1]benzothiepin-5,6-dihydro-6-one with 1-azepanamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is purified using column chromatography, and the purity is confirmed using spectroscopic techniques.
Applications De Recherche Scientifique
BD1047 has been extensively studied for its potential therapeutic applications in various fields, including pain management, addiction, and depression. It has been shown to block the effects of delta-opioid receptor activation, which is involved in the modulation of pain and reward. BD1047 has also been used to study the role of delta-opioid receptors in the regulation of mood and emotion.
Propriétés
Formule moléculaire |
C20H22ClNS |
|---|---|
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane |
InChI |
InChI=1S/C20H22ClNS/c21-16-9-10-19-15(13-16)14-18(22-11-5-1-2-6-12-22)17-7-3-4-8-20(17)23-19/h3-4,7-10,13,18H,1-2,5-6,11-12,14H2 |
Clé InChI |
NZUINDLDOFFABW-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
SMILES canonique |
C1CCCN(CC1)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)





![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)


![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)

